rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a member of the bicyclo[2.1.1]hexane family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition reaction, which is used to create the bicyclic structure. This reaction is often carried out under UV light in the presence of a suitable catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating new materials with specific properties .
Biology and Medicine
In biology and medicine, this compound is explored for its potential therapeutic applications. Its structural features allow it to interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
- Other bicyclo[2.1.1]hexane derivatives
Uniqueness
What sets rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid apart is its specific substitution pattern and the presence of the fluorophenyl group. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2770896-10-9 |
---|---|
Molecular Formula |
C12H11FO3 |
Molecular Weight |
222.21 g/mol |
IUPAC Name |
(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H11FO3/c13-8-3-1-2-7(4-8)12-5-9(16-6-12)10(12)11(14)15/h1-4,9-10H,5-6H2,(H,14,15)/t9-,10+,12-/m1/s1 |
InChI Key |
SMVCSRRMMCMVBR-JFGNBEQYSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@]1(CO2)C3=CC(=CC=C3)F)C(=O)O |
Canonical SMILES |
C1C2C(C1(CO2)C3=CC(=CC=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.